Predicted Lipophilicity (XLogP3) vs. Non-Spirocyclic Piperidine Analog
The target spirocyclic compound exhibits a predicted XLogP3 of 1.6, compared to 1.2 for its direct non-spirocyclic analog N-Boc-4-(hydroxymethyl)piperidine (CAS 123855-51-6), representing a +0.4 log unit increase in predicted lipophilicity attributable to the additional methylene units in the spiro-fused cyclobutane ring [1]. This moderate increase in lipophilicity, combined with higher molecular complexity, is consistent with the general observation that spirocyclic scaffolds enhance membrane permeability while maintaining favorable solubility profiles relative to their monocyclic counterparts [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | N-Boc-4-(hydroxymethyl)piperidine: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
This quantifies the lipophilicity shift introduced by the spirocyclic cyclobutane ring, enabling medicinal chemists to anticipate logD changes when using this scaffold as a piperidine bioisostere.
- [1] PubChem Compound Summary for CID 22417170 (target) and CID 2764081 (piperidine analog). National Center for Biotechnology Information (2025). View Source
- [2] Degorce, S. L.; Bodnarchuk, M. S.; Scott, J. S. ACS Med. Chem. Lett. 2019, 10, 1198–1204. View Source
